molecular formula C19H27FN4O3 B4088335 1-[4-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one

1-[4-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one

Cat. No.: B4088335
M. Wt: 378.4 g/mol
InChI Key: ZLVXJTGAQUJXNA-UHFFFAOYSA-N
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Description

1-[4-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one is a complex organic compound characterized by the presence of multiple functional groups, including a fluorine atom, a nitro group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a fluorinated aromatic compound, followed by the introduction of the pyrrolidine and piperazine rings through nucleophilic substitution reactions. The final step often involves the attachment of the pentanone moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can produce various halogenated derivatives.

Scientific Research Applications

1-[4-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Shares the fluorinated aromatic and pyrrolidine components but lacks the piperazine and pentanone moieties.

    1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: Contains a similar fluorinated aromatic ring and nitro group but differs in the ring structure and additional functional groups.

Uniqueness

1-[4-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O3/c1-2-3-6-19(25)23-11-9-22(10-12-23)17-14-16(21-7-4-5-8-21)15(20)13-18(17)24(26)27/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVXJTGAQUJXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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